molecular formula C14H15N5O2S B2714883 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903384-74-6

2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2714883
CAS No.: 1903384-74-6
M. Wt: 317.37
InChI Key: JARNZMGTXBDVSE-UHFFFAOYSA-N
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Description

2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for its potential to modulate various biological targets. The triazolopyridazine scaffold is recognized for its robust, dual hydrogen-bonding capacity and the ability to engage in π-π stacking interactions, which are critical for molecular recognition and binding to enzyme active sites or protein surfaces . Researchers can leverage this compound as a key intermediate or pharmacophore in the design and development of novel therapeutic agents. Its structure is particularly relevant for probing kinase signaling pathways, given that related triazolopyridine and triazolopyridazine analogs have been identified as inhibitors of enzymes such as mitogen-activated protein kinase 14 (MAPK14) . Furthermore, the incorporation of the thiophene moiety offers an additional vector for structural diversification and interaction with hydrophobic pockets in target proteins. This makes this compound a valuable chemical tool for investigating cell proliferation mechanisms, signal transduction, and for screening against novel oncology and immunology targets .

Properties

IUPAC Name

2-ethoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-2-21-9-14(20)15-8-13-17-16-12-6-5-10(18-19(12)13)11-4-3-7-22-11/h3-7H,2,8-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNZMGTXBDVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H15N5O2S\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}_2\text{S}

This structure features a triazolo-pyridazine core with an ethoxy and acetamide substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that such compounds could induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .

Antimicrobial Activity

Compounds derived from thiophene and triazole structures often exhibit significant antimicrobial properties. Studies indicate that similar compounds showed effectiveness against bacterial strains like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 15.62 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in tumor progression or microbial metabolism.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism for its antitumor activity.
  • Interaction with DNA : Some studies suggest that these compounds may bind to DNA or interfere with DNA replication processes.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of triazoles on glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range, demonstrating potent antiproliferative effects .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activities of thiophene-based compounds. Results showed that these compounds effectively inhibited the growth of multiple strains of bacteria and fungi. The study utilized disk diffusion methods to assess efficacy and confirmed significant activity against E. coli and C. albicans .

Data Tables

Activity Type Tested Compound IC50/MIC Values Cell Line/Organism
Antitumor ActivityTriazole DerivativeIC50 ~ 10 nMGlioblastoma Multiforme
Antimicrobial ActivityThiophene-based CompoundMIC = 15.62 µg/mLStaphylococcus aureus
MIC = 15.62 µg/mLCandida albicans

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Research indicates that derivatives of triazolo-pyridazine structures exhibit significant activity against various viruses. For instance, compounds with similar scaffolds have shown promising results in inhibiting viral replication in cell cultures at low micromolar concentrations .

Anticancer Properties

The compound's structure suggests potential anticancer properties. The presence of heterocycles such as triazoles and pyridazines is known to enhance biological activity against cancer cells. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Pesticidal Activity

Compounds that incorporate thiophene and triazole moieties have been investigated for their pesticidal properties. In particular, studies have shown that these compounds can act as effective fungicides against a range of plant pathogens. The mechanism involves disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth .

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that adding such compounds can improve the performance of materials used in coatings and electronic devices by providing additional functionalities such as conductivity or resistance to degradation .

Case Study 1: Antiviral Efficacy

A study published in MDPI explored a series of triazole derivatives similar to this compound. The results showed that certain modifications significantly enhanced their antiviral activity against HIV and other viruses in vitro. The most potent derivatives exhibited EC50 values lower than those of established antiviral drugs, suggesting a viable path for further development into therapeutic agents .

Case Study 2: Agricultural Use

Research conducted on thiophene-containing compounds demonstrated their effectiveness as fungicides in agricultural settings. Field trials indicated that these compounds significantly reduced the incidence of fungal diseases in crops such as wheat and corn. The application rates were optimized to ensure minimal environmental impact while maintaining efficacy against target pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide can be contextualized against analogous triazolo-pyridazine and acetamide derivatives, as detailed below:

Table 1: Structural and Activity Comparison of Triazolo-Pyridazine/Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (IC50) Reference
This compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(thiophen-2-yl), 2-ethoxy acetamide Not reported
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (Compound N) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-Methyl-5-phenylthiophen-2-yl, acetamide 42 ± 1 nM (CDK5/p25 inhibition)
2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (Compound S) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-Methyl-5-phenylthiophen-2-yl, dichloroacetamide 30 ± 1 nM (CDK5/p25 inhibition)
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, 3-methyl Moderate cytotoxicity (Hep cell line)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1-yl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Methoxy, pyridazinyl acetamide Not reported
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl, tetrahydrofuran-methyl, thioether Not reported

Key Observations:

Core Structure Variations: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in . The latter exhibits potent CDK5/p25 inhibition (IC50: 30–42 nM), likely due to the electron-withdrawing dichloro group in Compound S enhancing binding affinity . Thiophene vs.

Acetamide Functionalization :

  • The 2-ethoxy group in the target compound’s acetamide chain could enhance metabolic stability compared to the methoxy group in ’s derivative .
  • Dichloroacetamide (Compound S, ) shows higher potency than unsubstituted acetamides, suggesting halogenation as a strategy for boosting activity .

Biological Activity :

  • While direct data for the target compound are unavailable, highlights that triazolo-pyridazines with methyl and aryl substitutions (e.g., 891117-12-7) exhibit cytotoxic effects, implying the thiophene-ethoxy combination may require empirical validation .

Synthetic Pathways :

  • The synthesis of similar compounds often involves alkylation of thioether groups () or annulation of triazole rings onto azine precursors (), suggesting feasible routes for the target compound’s preparation .

Q & A

Q. What are the critical steps in synthesizing 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide?

The synthesis typically involves:

  • Cyclization of hydrazine derivatives with thiophene-substituted aldehydes to form the triazolo[4,3-b]pyridazine core.
  • Thioether/acetamide formation via nucleophilic substitution or condensation reactions. For example, reacting intermediates with ethoxy-acetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Purification using column chromatography or recrystallization, monitored by TLC and characterized via NMR and HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity .
  • Mass spectrometry (MS) for molecular weight validation .
  • HPLC to assess purity (>95% is standard for pharmacological studies) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane due to hydrophobic aromatic and heterocyclic moieties. Aqueous solubility is low, requiring co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at room temperature in inert atmospheres. Degradation risks include hydrolysis of the acetamide group under acidic/basic conditions or oxidation of the thiophene ring .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

  • Reaction condition tuning : Use anhydrous solvents, controlled temperatures (e.g., 0–60°C), and catalysts like EDCI/HOBt for amide bond formation .
  • Protective group strategies : Temporarily shield reactive sites (e.g., thiophene sulfur) during synthesis to prevent undesired cross-reactions .
  • Real-time monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate steps at optimal conversion points .

Q. How should contradictory bioactivity data across different assays be analyzed?

  • Cross-validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to distinguish target-specific effects from off-target interactions .
  • Purity reassessment : Contaminants (e.g., unreacted intermediates) may cause false positives; re-purify the compound and repeat assays .
  • Computational docking : Use molecular dynamics simulations to verify binding mode consistency with structural data .

Q. What computational methods are recommended for predicting biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the triazolo-pyridazine core’s affinity for ATP-binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends from analogous compounds .

Q. How does the thiophene-2-yl group influence reactivity in functionalization studies?

  • Electrophilic substitution : The thiophene sulfur directs reactions to the 5-position, enabling halogenation or nitration for further derivatization .
  • Coordination chemistry : The sulfur can act as a ligand for metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Prodrug design : Modify the ethoxy group to a hydrolyzable ester for enhanced oral bioavailability .
  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the acetamide chain to balance membrane permeability and solubility .

Data Contradiction and Reproducibility

Q. How to address solubility-related inconsistencies in in vitro vs. in vivo assays?

  • Vehicle optimization : Use biocompatible surfactants (e.g., Cremophor EL) for in vivo studies to mimic in vitro solubility conditions .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may alter activity in physiological environments .

Q. Why might biological activity vary between research groups?

  • Protocol variability : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound stability under experimental settings .
  • Batch-to-batch differences : Ensure synthetic reproducibility via strict QC (e.g., identical reagent sources, NMR batch comparisons) .

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